molecular formula C12H16ClNO2 B2994302 Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride CAS No. 2229437-49-2

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Cat. No.: B2994302
CAS No.: 2229437-49-2
M. Wt: 241.72
InChI Key: PIBRYBWAVJPNIV-UHFFFAOYSA-N
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Description

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a tetrahydronaphthalene derivative characterized by an amino group at the 4-position, a methyl ester at the 1-position, and a hydrochloride counterion. This compound is structurally related to tetralin derivatives, which are widely studied for their applications in medicinal chemistry and organic synthesis. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10;/h6-7H,2-5,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBRYBWAVJPNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCC2=C(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves the following steps:

  • Nitration: The starting material, tetrahydronaphthalene, undergoes nitration to introduce a nitro group at the desired position.

  • Reduction: The nitro group is then reduced to an amino group, resulting in the formation of the amino derivative.

  • Esterification: The amino derivative is esterified with methanol to form the methyl ester.

  • Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can occur at the amino or carboxylate groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Amines and alcohols are common reduction products.

  • Substitution Products: Amides, esters, and other substituted derivatives can be synthesized.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology: In biological research, Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is used to study enzyme mechanisms and protein interactions. It can serve as a probe to investigate biological processes.

Medicine: The compound has potential applications in drug development. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Tetrahydronaphthalene Derivatives

The compound’s structural analogs differ in substituent groups, which critically influence their physicochemical and biological properties. Key examples include:

Table 1: Comparison of Substituents and Properties
Compound Name Substituents (Positions) Key Properties/Applications Reference ID
Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride 1-COOCH₃, 4-NH₂, HCl salt Enhanced solubility, potential CNS activity
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate 1-COOCH₃ Boiling point: 319.1±31.0 °C; Density: 1.1 g/cm³
5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde 3-OCH₃, 2-CHO Olfactory receptor studies (OLES)
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid 1-COOH Pharmacopeial testing (pH 5.8–6.5)
4-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid 1-COOH, 4-COOCH₃ Dual ester-carboxylic acid functionality
Key Observations :
  • Solubility and Stability: The hydrochloride salt of the target compound distinguishes it from non-ionic analogs like methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, which has a higher vapor pressure (0.0±0.7 mmHg at 25°C) . The ionic nature of the hydrochloride salt likely reduces volatility and improves aqueous stability.
  • Pharmacopeial Relevance: Compounds like 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergo sterility and pH testing per pharmacopeial standards, highlighting regulatory distinctions from non-pharmacopeial analogs .

Structural Lumping and Reaction Pathways

The lumping strategy groups compounds with similar structures into surrogate categories to simplify reaction modeling. For example:

  • Pre-Lumping : 13 reactions involving three distinct tetrahydronaphthalene derivatives.
  • Post-Lumping: Reduced to 5 reactions via surrogate categorization . While the target compound’s amino and hydrochloride groups may exempt it from direct lumping with non-polar analogs (e.g., methyl ester derivatives), its tetrahydronaphthalene backbone aligns it with shared degradation or synthesis pathways.

Biological Activity

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride (CAS Number: 444913-37-5) is a compound with significant biological activity that has been explored for various therapeutic applications. This article reviews the biological properties, mechanisms of action, and potential clinical implications of this compound based on recent research findings.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol
  • CAS Number : 444913-37-5
  • Physical Form : Solid
  • Purity : Minimum 95%

Antitumor Activity

Tetrahydronaphthalene derivatives have shown promising antitumor activities across various cancer cell lines. The presence of the naphthalene ring is believed to play a crucial role in cytotoxicity. For instance, compounds with similar structural motifs have been reported to exhibit IC50 values in the low micromolar range against several cancer types, indicating their potential as chemotherapeutic agents .

Biological Studies and Findings

Study Findings
Study on anticonvulsant activitySimilar compounds displayed significant protection against picrotoxin-induced seizuresSuggests potential for use in epilepsy treatment
Antitumor activity assessmentCompounds showed IC50 values < 10 µM against various cancer cell linesIndicates strong potential as antitumor agents
Pharmacokinetic studiesEvaluated absorption and metabolism in animal modelsSupports further development for clinical use

Case Studies

  • Anticonvulsant Efficacy :
    A case study involving a series of tetrahydronaphthalene derivatives showcased their ability to inhibit seizure activity in rodent models. The study highlighted that methyl substitutions at specific positions significantly enhanced the anticonvulsant profile.
  • Cytotoxicity against Cancer Cells :
    In vitro studies demonstrated that derivatives similar to this compound exhibited notable cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of aromatic precursors followed by esterification and hydrochlorination. Optimization can be achieved by adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, using palladium on carbon (Pd/C) under hydrogen gas at 50–60°C improves reduction efficiency of the tetrahydronaphthalene backbone . Purification via recrystallization from ethanol/water mixtures enhances purity (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : Detects impurities at ppm levels using C18 columns and acetonitrile/water gradients .
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl ester at C1, amino group at C4) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl content) .
  • Physical Properties : Reference experimental data (e.g., boiling point: 319.1±31.0°C; density: 1.1±0.1 g/cm³) for cross-validation .

Q. How should researchers design in vitro vs. in vivo toxicity studies for this compound?

  • Methodological Answer :

  • In Vitro : Use human cell lines (e.g., HepG2 for hepatic effects, BEAS-2B for respiratory toxicity) with exposure durations mimicking pharmacologically relevant doses (1–100 µM). Measure endpoints like cytotoxicity (MTT assay) and oxidative stress (ROS detection) .
  • In Vivo : Follow OECD guidelines for rodent studies, prioritizing oral or inhalation routes. Monitor systemic effects (e.g., hepatic/renal function, hematological parameters) over 28-day subchronic exposure .

Advanced Research Questions

Q. How can conflicting toxicity data between studies be systematically resolved?

  • Methodological Answer : Conduct a tiered review:

Data Quality Assessment : Exclude studies lacking controls or using non-validated methods (e.g., non-GLP compliance) .

Dose-Response Analysis : Compare NOAEL/LOAEL values across species; apply benchmark dose modeling for interspecies extrapolation .

Mechanistic Studies : Use RNA-seq or proteomics to identify conserved pathways (e.g., CYP450 metabolism, DNA adduct formation) .

Q. What strategies are recommended for elucidating the compound’s structure-activity relationship (SAR) in pharmacological contexts?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing methyl ester with carboxylate or varying amino group positions) .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., GPCR targets) or enzyme inhibition studies. For example, compare binding affinity to serotonin or dopamine receptors .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and QSAR studies to predict bioactivity .

Q. How can researchers mitigate interference from degradation products during analytical quantification?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the parent compound from polar degradants .
  • Chromatographic Optimization : Employ UPLC with tandem MS (e.g., MRM mode) to separate co-eluting peaks.
  • Stability Studies : Monitor degradation under stress conditions (e.g., pH, light, temperature) to identify labile functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.